molecular formula C19H28O2 B14649182 Testosterone-7-3H CAS No. 52844-06-1

Testosterone-7-3H

Cat. No.: B14649182
CAS No.: 52844-06-1
M. Wt: 290.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-HXDUMTRNSA-N
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Description

Testosterone-7-3H is a tritium-labeled form of the primary male sex hormone, testosterone, specifically radiolabeled at the 7-position. This radioligand is essential for advanced in vitro research into androgen receptor binding affinity, pharmacokinetics, and metabolic pathways. As a tracer, it enables highly sensitive detection and quantification in receptor assays and hormone transport studies. Testosterone exerts its effects by binding to and activating the androgen receptor, influencing the development of male reproductive tissues and promoting secondary sexual characteristics such as increased muscle and bone mass. The unmodified testosterone molecule has a molecular formula of C19H28O2 and a molecular weight of 288.43 g/mol. This product is supplied with high specific activity to ensure optimal performance in experimental applications. This compound is classified For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

52844-06-1

Molecular Formula

C19H28O2

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-7-tritio-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i4T/t4?,14-,15-,16-,17-,18-,19-

InChI Key

MUMGGOZAMZWBJJ-HXDUMTRNSA-N

Isomeric SMILES

[3H]C1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor followed by chemical transformation to testosterone .

Industrial Production Methods: Industrial production of Testosterone-7-3H involves the use of advanced radiolabeling techniques to ensure high purity and specific activity. The process often requires specialized equipment and facilities to handle radioactive materials safely. The final product is purified using chromatographic techniques to remove any unreacted tritium and by-products .

Chemical Reactions Analysis

Types of Reactions: Testosterone-7-3H undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Testosterone-7-3H has a wide range of applications in scientific research:

Mechanism of Action

Testosterone-7-3H exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male secondary sexual characteristics. The radiolabeling with tritium allows researchers to trace the hormone’s distribution and interaction within the body, providing insights into its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

  • Testosterone-7-³H vs. [1,2,6,7-³H(N)]-Testosterone
    Testosterone-7-³H is labeled at the 7th carbon position, whereas [1,2,6,7-³H(N)]-Testosterone (NEN Radiochemicals) incorporates tritium at positions 1, 2, 6, and 7 . The multi-position labeling in the latter increases the risk of radioactive loss during metabolic processes (e.g., dehydrogenation or hydroxylation), reducing its utility in long-term tracking. In contrast, the 7-³H label remains stable during most metabolic transformations, making it preferable for studies requiring sustained radioactivity detection .

  • Testosterone-7-³H vs. 1-Testosterone
    1-Testosterone (5α-androst-1-en-3-one) is a synthetic anabolic steroid with a structural modification at the 1st carbon (double bond) and 5α-reduction . Unlike Testosterone-7-³H, which is a radiotracer, 1-Testosterone is pharmacologically active, binding strongly to androgen receptors to promote muscle growth. Its molecular weight (288.4 g/mol) matches unlabeled testosterone, but its altered structure confers distinct metabolic and anabolic properties .

Pharmacokinetic Profiles

Compound Half-Life (Hours) Key Applications Radiolabel Stability
Testosterone-7-³H 2–4 Metabolic tracing, receptor binding High (7-³H position)
[1,2,6,7-³H(N)]-Testosterone 1–2 Autoradiography, short-term assays Moderate
Testosterone Enanthate 150–200 Hormone replacement therapy N/A (non-radioactive)
1-Testosterone 6–8 Anabolic research (muscle hypertrophy) N/A (non-radioactive)

Analytical and Regulatory Considerations

  • Purity and Certification
    Testosterone-7-³H is supplied at ≥98% purity for research, comparable to δ6-Testosterone Enanthate and 1-Testosterone . However, regulatory classifications differ: 1-Testosterone and δ6-Testosterone Enanthate are Schedule III controlled substances in the U.S., whereas Testosterone-7-³H is regulated for laboratory use only .

  • Safety and Handling Testosterone-7-³H requires stringent radiation safety protocols (e.g., shielding, waste disposal), unlike non-radioactive analogs . Its molecular weight (288.43 g/mol) and formula (C₁₉H₂₈O₂) align with unmodified testosterone, ensuring compatibility in assays .

Q & A

Q. What are the key elements of a rigorous ethics statement for studies involving this compound?

  • Methodological Answer: Disclose radiation safety certifications, animal welfare compliance (e.g., IACUC approval), and data anonymization for human cell lines. Include CVs of principal investigators and licenses in supplementary documents, per FDA guidelines .

Q. How should sex/gender differences be addressed in preclinical studies with this compound?

  • Methodological Answer: Report the sex of animal models or cell lines and justify single-sex designs if used. For human-derived samples, analyze data stratified by sex or discuss limitations in generalizability, following SAGER guidelines .

Data Validation & Transparency

Q. What validation steps are essential when identifying this compound metabolites in novel tissues?

  • Methodological Answer: Combine chromatographic co-elution with unlabeled standards and high-resolution mass spectrometry. Use kinetic isotope effect studies to rule out artifactual metabolism. Publish spectral data in repositories like MetaboLights for peer validation .

Q. How can researchers enhance transparency in reporting negative results from this compound experiments?

  • Methodological Answer: Submit negative datasets to open-access repositories (e.g., Zenodo) with detailed metadata. Use preprint platforms to share findings before journal submission, reducing publication bias. Follow CONSORT or ARRIVE extensions for null results .

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